Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a chemical compound that belongs to the quinoline family. It has attracted considerable attention from scientists due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate are currently unknown. This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Quinoline derivatives, to which this compound belongs, are known to exhibit various biological activities . They undergo nucleophilic and electrophilic substitution reactions , which could potentially influence their interaction with targets. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
As a quinoline derivative, it may potentially influence a variety of biochemical pathways given the broad spectrum of bio-responses exhibited by quinoline compounds
Result of Action
The molecular and cellular effects of Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate’s action are currently unknown. Given the diverse biological activities of quinoline derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels
Advantages and Limitations for Lab Experiments
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under a wide range of conditions, making it suitable for use in a variety of biological assays. However, it also has several limitations. It is highly toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its biological effects.
Future Directions
There are several future directions for the study of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on optimizing its biological activity through structural modifications. Additionally, it could be investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Synthesis Methods
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 2-amino-4,6-dinitrophenol with ethyl acetoacetate in the presence of a base. The resulting compound is then treated with methyl iodide to obtain methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.
Scientific Research Applications
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
methyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-5H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNPBZVQMSFLIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate |
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